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Introduction

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in lipid metabolism,

catalyzing the final and sole committed step in the acyl-CoA-dependent synthesis of

triacylglycerols (triglycerides, TGs).[1] This process is fundamental for storing metabolic energy,

absorbing dietary fats, and forming adipose tissue.[2] In mammals, two primary isoforms,

DGAT1 and DGAT2, perform this critical reaction. Despite catalyzing the same conversion,

these enzymes are the products of convergent evolution; they are encoded by different genes,

share no sequence homology, and exhibit distinct structural, biochemical, and physiological

characteristics.[2][3] Understanding the nuanced differences between DGAT1 and DGAT2 is

crucial for developing targeted therapeutic strategies for metabolic diseases such as obesity,

type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[4] This

guide provides a comprehensive comparison of the two isoforms, detailing their molecular

properties, physiological roles, and the experimental methods used to study them.

Core Differences: A Structural and Biochemical
Overview
DGAT1 and DGAT2, while functionally similar, are fundamentally different proteins. DGAT1 is a

member of the membrane-bound O-acyltransferase (MBOAT) family, whereas DGAT2 belongs
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to a separate acyltransferase gene family.[5][6] This lack of homology underlies their significant

differences in structure, substrate preference, and cellular location.

Subcellular Localization and Topology Both enzymes are primarily located in the endoplasmic

reticulum (ER), the main site of lipid synthesis.[4][7] However, their distribution and membrane

topology differ significantly. DGAT1 is an integral membrane protein that possesses a dual

topology, meaning its active site may be present on either the cytosolic or lumenal side of the

ER membrane.[8][9] In contrast, DGAT2 has a single membrane-embedded hairpin with its

catalytic domain facing the cytoplasm.[3] Beyond the ER, DGAT2 has also been identified on

the surface of cytoplasmic lipid droplets (LDs) and on mitochondria-associated membranes,

suggesting a specialized role in the direct synthesis of TGs for storage and interaction with

other organelles.[7][8]

Substrate Specificity and Kinetics A key distinction lies in their substrate flexibility. DGAT1

exhibits broader substrate specificity, capable of transferring a fatty acyl moiety to multiple

acceptors besides diacylglycerol, including retinol (to form retinyl esters) and long-chain

alcohols (to form waxes).[3][4] DGAT2's activity, however, is largely specific to the synthesis of

TGs.[4][10]

Kinetic studies suggest that DGAT2 is more active at lower substrate concentrations, exhibiting

a lower apparent Km for its substrates compared to DGAT1.[3][11] This implies that DGAT2

may be the primary enzyme for TG synthesis under basal conditions when substrate levels are

relatively low, while DGAT1's function becomes more prominent when substrate concentrations

are higher, such as after a high-fat meal.[3]

Comparative Data Summary
The following tables provide a structured overview of the quantitative and qualitative

differences between the DGAT1 and DGAT2 isoforms.

Table 1: General Properties of DGAT1 and DGAT2 Isoforms
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Feature DGAT1 DGAT2

Gene Family
Membrane-Bound O-

Acyltransferase (MBOAT)[5]

Unique Acyl-CoA

Acyltransferase family[6]

Sequence Homology No homology with DGAT2[2] No homology with DGAT1[2]

Subcellular Localization
Endoplasmic Reticulum (ER)

[8]

ER, Lipid Droplets,

Mitochondria-Associated

Membranes[7][8]

Membrane Topology
Dual topology; active site can

face cytosol or ER lumen[8]

Single hairpin; active site faces

cytosol[3][8]

Substrate Specificity
Broad: Diacylglycerol, retinol,

long-chain alcohols[4][5]

Narrow: Primarily

Diacylglycerol[4]

Primary Physiological Role
Intestinal fat absorption, milk

production[2]

Basal TG synthesis, hepatic

TG storage, adipogenesis[3][6]

Table 2: Phenotypes of DGAT Knockout (KO) Mice

Knockout
Model

DGAT1 KO
(Global)

DGAT2 KO
(Global)

Adipose-
Specific
DGAT1 KO

Adipose-
Specific
DGAT2 KO

Viability Viable, fertile[2]
Die postnatally[3]

[12]
Viable[3] Viable[3]

Body

Composition

Lean, resistant to

diet-induced

obesity[2]

>90% reduction

in TGs[3][12]

Normal on chow;

decreased body

fat on high-fat

diet[3]

Normal TG

storage[3]

Metabolic Effects

Increased insulin

and leptin

sensitivity[13]

Impaired skin

barrier, energy

deficiency[7]

Glucose

intolerance on

high-fat diet, ER

stress[3][12]

Normal glucose

metabolism[3]

[12]

Lactation Fail to lactate[2] N/A N/A N/A
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Physiological Roles and Tissue Distribution
The distinct properties of DGAT1 and DGAT2 translate into specialized, though sometimes

overlapping, physiological roles, which are reflected in their tissue expression patterns.

DGAT1: This isoform is highly expressed in the absorptive enterocytes of the small intestine,

where it is essential for re-esterifying digested fatty acids and monoacylglycerols into TGs for

packaging into chylomicrons.[2] Its role is critical for dietary fat absorption. DGAT1-deficient

mice show reduced secretion of TGs in smaller chylomicrons.[8] It is also vital for lactation, as

demonstrated by the inability of DGAT1 knockout mice to produce milk.[2] Furthermore, DGAT1

appears to play a crucial protective role against the lipotoxic effects of high-fat diets in the ER.

[3]

DGAT2: DGAT2 is considered the dominant enzyme for maintaining TG homeostasis in vivo.[6]

[11] It is highly expressed in tissues with high rates of TG synthesis, such as the liver and

adipose tissue.[4][6] In the liver, DGAT2 is primarily responsible for incorporating newly

synthesized fatty acids into triglycerides.[14] Its expression is often coordinated with genes

involved in de novo lipogenesis and is positively regulated by the transcription factor SREBP1c.

[3][4] The lethality of global DGAT2 knockout in mice, due to a profound reduction in total body

TGs and a defective skin barrier, underscores its essential role in basal energy storage and

tissue function.[3][7]

Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to DGAT function.

Final Step of TG Synthesis

sn-1,2-Diacylglycerol (DAG)
+ Acyl-CoA

DGAT1

DGAT2

Triacylglycerol (TG)
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Click to download full resolution via product page

Caption: The final, committed step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.
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Caption: Subcellular localization of DGAT1 and DGAT2 isoforms within a typical lipid-storing

cell.
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Caption: Simplified signaling pathway showing the regulation of DGAT2 expression by

SREBP1c.

Experimental Protocols
Differentiating the activities of DGAT1 and DGAT2 is essential for research. Below are detailed

methodologies for key experiments.

Protocol 1: In Vitro DGAT Activity Assay
This protocol measures the enzymatic activity of DGAT isoforms in tissue or cell lysates, often

using a radiolabeled substrate. The key to differentiating the isoforms lies in the differential

requirement for MgCl₂.

1. Preparation of Microsomal Fractions:
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Homogenize cells or tissues in a buffer (e.g., 10 mM Tris-HCl pH 7.4, 250 mM sucrose, 1

mM EDTA, with protease inhibitors).

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove

nuclei and mitochondria.

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to

pellet the microsomal fraction.

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration

using a standard method (e.g., BCA assay).

2. DGAT Assay Reaction:

Prepare a master mix for the assay. The assay mixture contains buffer (100 mM Tris-HCl, pH

7.4), substrates, and a radiolabeled tracer.

Substrates: 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA.

Tracer: [¹⁴C]oleoyl-CoA is included within the 25 µM oleoyl-CoA.

Isoform Differentiation:

For DGAT1-specific activity: Add 25 mM MgCl₂.[3] High concentrations of MgCl₂ render
the assay largely specific for DGAT1.[3]
For DGAT2-specific activity: Add 1 mM MgCl₂.[3]

Initiate the reaction by adding 5-10 µg of microsomal protein to the pre-warmed (37°C) assay

mixture.

Incubate for 5-10 minutes at 37°C. The reaction should be within the linear range with

respect to time and protein concentration.[15]

3. Lipid Extraction and Analysis:

Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex and

centrifuge.

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

Resuspend the lipid extract in a small volume of chloroform.

Spot the samples onto a silica gel thin-layer chromatography (TLC) plate.

Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid

(80:20:1, v/v/v).[3]

Visualize the lipid spots (e.g., using iodine vapor) and identify the triglyceride band by

comparing it to a known standard.

Scrape the silica corresponding to the triglyceride band into a scintillation vial.

Quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as

pmol or nmol of [¹⁴C]oleoyl-CoA incorporated into TG per mg of protein per minute.
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Caption: Experimental workflow for the in vitro DGAT activity assay using a radiolabeled

substrate.
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Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol quantifies the mRNA levels of DGAT1 and DGAT2 in different tissues or under

various experimental conditions.

1. RNA Extraction:

Isolate total RNA from ~50-100 mg of tissue or from cultured cells using a commercial kit

(e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's

instructions.

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and

A260/A230 ratios) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

2. cDNA Synthesis:

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse

transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and

random hexamer primers.

3. Quantitative Real-Time PCR (qPCR):

Prepare the qPCR reaction mixture. A typical 20 µL reaction includes:

10 µL of 2x SYBR Green Master Mix
0.5 µM of each forward and reverse primer (specific for DGAT1 or DGAT2)
2 µL of diluted cDNA template (e.g., 10-50 ng)
Nuclease-free water to a final volume of 20 µL

Use validated primers designed to span an exon-exon junction to avoid amplification of

genomic DNA.

Run the qPCR on a real-time PCR instrument with a thermal cycling profile such as:

Initial denaturation: 95°C for 3-5 minutes.
40 cycles of:

Denaturation: 95°C for 10-15 seconds.
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Annealing/Extension: 60°C for 30-60 seconds.

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.

4. Data Analysis:

Determine the cycle threshold (CT) for each sample.

Normalize the CT value of the target gene (DGAT1 or DGAT2) to that of a stable

housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA).

Calculate the relative gene expression using the 2-ΔΔCT method.[6]

Conclusion and Therapeutic Implications
The differences between DGAT1 and DGAT2 are profound, extending from their genetic origins

and molecular structure to their distinct roles in systemic energy metabolism. DGAT1 is crucial

for processing dietary fat and its inhibition is explored for obesity treatment, while DGAT2 is the

primary driver of basal TG synthesis and storage, making it a key target for conditions like

MASLD.[2][4] The functional redundancy observed in some contexts, such as TG storage in

adipocytes under basal conditions, highlights the complexity of lipid metabolism.[3] However,

the unique, non-overlapping functions that emerge under metabolic stress, such as DGAT1's

role in mitigating ER stress, are critical.[3] For drug development professionals, exploiting these

differences is key. Selective inhibition of DGAT1 or DGAT2, or even dual inhibition, may offer

tailored therapeutic benefits for a range of metabolic disorders.[4][10] The detailed

understanding of each isoform's contribution to lipid homeostasis, as outlined in this guide,

provides the foundational knowledge required to advance these targeted therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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